![molecular formula C11H15NO3 B14495353 2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol CAS No. 64160-42-5](/img/structure/B14495353.png)
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes both an amino group and a hydroxymethyl group, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol typically involves the condensation of benzaldehyde with 2-amino-2-(hydroxymethyl)propane-1,3-diol. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Its imine group allows it to act as a nucleophile or electrophile in different reactions, thereby modulating its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol: An organic compound with a similar hydroxymethyl group but lacks the imine functionality.
Tris(hydroxymethyl)aminomethane:
Uniqueness
2-[(E)-Benzylideneamino]-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of an imine and hydroxymethyl group, which provides it with distinct reactivity and versatility in various applications compared to its similar counterparts.
Properties
CAS No. |
64160-42-5 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(benzylideneamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15NO3/c13-7-11(8-14,9-15)12-6-10-4-2-1-3-5-10/h1-6,13-15H,7-9H2 |
InChI Key |
CPBSDKSWEAZWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(CO)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
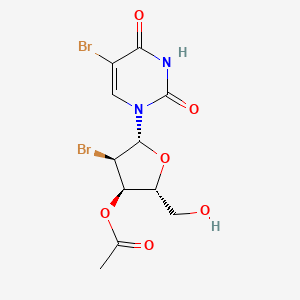
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
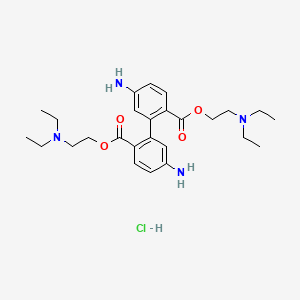
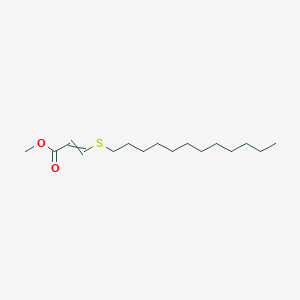
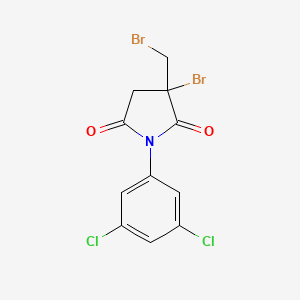
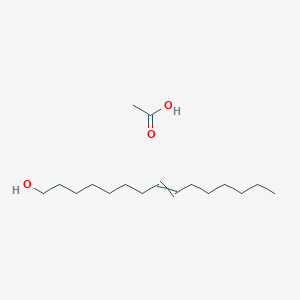
phosphanium](/img/structure/B14495342.png)
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
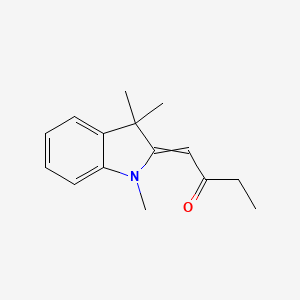
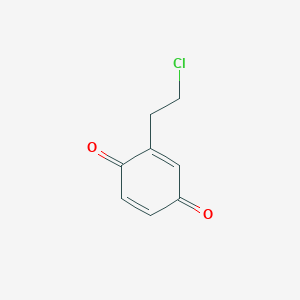
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
